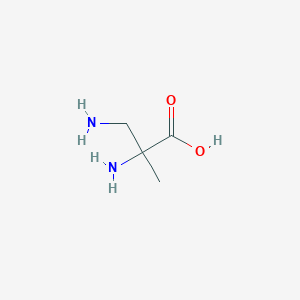
2,3-Diamino-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block in Organic Chemistry
- DAP serves as a versatile scaffold in the synthesis of complex organic molecules. Its functional groups enable it to participate in various reactions, including peptide synthesis, which is crucial for creating modified proteins and potential drug candidates .
Peptide Synthesis
- The compound's ability to form peptide bonds makes it particularly useful in the development of novel therapeutic peptides. Researchers have explored its incorporation into peptide chains to study altered protein functions and interactions.
Biological Studies
Enzyme Mechanism Investigations
- DAP has been employed in studies examining enzyme mechanisms. Its amino groups can form hydrogen bonds with proteins, which is essential for understanding enzyme catalysis and protein folding processes .
Therapeutic Potential
- Investigations into the biological activity of DAP suggest it may have therapeutic properties. Its interactions with proteins and enzymes could modulate various biological pathways, making it a candidate for drug development .
Case Study 1: Synthesis of Protected 2,3-Diaminopropanoic Acid Methyl Esters
Researchers utilized DAP as an intermediate for synthesizing protected methyl esters via reductive amination techniques. The study highlighted the efficiency of using DAP in various reaction conditions, yielding high purity products without extensive purification steps. The process demonstrated the utility of DAP in generating compounds with potential biological activity while preserving chirality throughout the synthesis .
Case Study 2: Interaction with Biological Molecules
In a series of experiments, scientists explored how DAP interacts with various biological molecules. The findings indicated that its amino groups could effectively engage in hydrogen bonding with proteins, influencing their structural stability and function. This property is crucial for developing new therapeutic agents targeting specific enzymes or receptors .
Propriétés
Numéro CAS |
170554-69-5 |
|---|---|
Formule moléculaire |
C4H10N2O2 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
Clé InChI |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
SMILES canonique |
CC(CN)(C(=O)O)N |
Synonymes |
Alanine, 3-amino-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















